7-Hydroxy-N-methylnaphthalene-1-sulphonamide 7-Hydroxy-N-methylnaphthalene-1-sulphonamide
Brand Name: Vulcanchem
CAS No.: 71720-47-3
VCID: VC16979409
InChI: InChI=1S/C11H11NO3S/c1-12-16(14,15)11-4-2-3-8-5-6-9(13)7-10(8)11/h2-7,12-13H,1H3
SMILES:
Molecular Formula: C11H11NO3S
Molecular Weight: 237.28 g/mol

7-Hydroxy-N-methylnaphthalene-1-sulphonamide

CAS No.: 71720-47-3

Cat. No.: VC16979409

Molecular Formula: C11H11NO3S

Molecular Weight: 237.28 g/mol

* For research use only. Not for human or veterinary use.

7-Hydroxy-N-methylnaphthalene-1-sulphonamide - 71720-47-3

Specification

CAS No. 71720-47-3
Molecular Formula C11H11NO3S
Molecular Weight 237.28 g/mol
IUPAC Name 7-hydroxy-N-methylnaphthalene-1-sulfonamide
Standard InChI InChI=1S/C11H11NO3S/c1-12-16(14,15)11-4-2-3-8-5-6-9(13)7-10(8)11/h2-7,12-13H,1H3
Standard InChI Key CIHWKPVSQYHCOX-UHFFFAOYSA-N
Canonical SMILES CNS(=O)(=O)C1=CC=CC2=C1C=C(C=C2)O

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

7-Hydroxy-N-methylnaphthalene-1-sulphonamide has the molecular formula C₁₁H₁₁NO₃S and a molecular weight of 237.28 g/mol . Its IUPAC name is 7-hydroxy-N-methylnaphthalene-1-sulfonamide, with the sulfonamide group (–SO₂NHCH₃) attached to the naphthalene backbone. The compound’s structure (Fig. 1) combines a hydrophobic naphthalene system with polar functional groups, influencing its solubility and reactivity.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number71720-47-3
Molecular FormulaC₁₁H₁₁NO₃S
Molecular Weight237.28 g/mol
SMILES NotationCNS(=O)(=O)C1=CC=CC2=C1C=C(C=C2)O

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 7-hydroxy-N-methylnaphthalene-1-sulphonamide likely involves multi-step functionalization of naphthalene. A plausible route (Fig. 2) includes:

  • Sulfonation: Introducing the sulphonyl group at the 1-position using chlorosulfonic acid.

  • Amination: Reacting the sulphonyl chloride intermediate with methylamine to form the sulphonamide.

  • Hydroxylation: Introducing the hydroxy group at the 7-position via directed ortho-metalation or electrophilic substitution .

Challenges in Synthesis

Key challenges include:

  • Regioselectivity: Ensuring precise substitution at the 1- and 7-positions of naphthalene.

  • Stability of Intermediates: Sulphonyl chlorides are moisture-sensitive, requiring anhydrous conditions .

  • Purification: Separating positional isomers due to naphthalene’s symmetry.

ActivityMechanismSupporting Evidence
AntibacterialDHPS inhibitionStructural analogy to SMZ
AnticancerKinase modulationSimilar to sulfonamide 5b
Anti-inflammatoryCOX-2 inhibitionNaphthalene sulphonamide SAR

Toxicological and Environmental Considerations

Human Toxicity

Sulphonamides are associated with hypersensitivity reactions, crystalluria, and hematological disorders . The methyl group in 7-hydroxy-N-methylnaphthalene-1-sulphonamide may reduce renal crystallization risk compared to non-alkylated analogues.

Environmental Persistence

Sulphonamides resist degradation in aquatic systems, posing ecological risks. The hydroxy group could enhance photodegradability, but this remains untested for this compound .

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